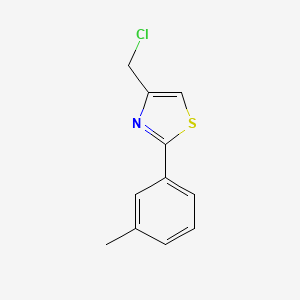

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

Description

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 4 and a 3-methylphenyl group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its stability and versatility in drug design. The chloromethyl group enhances reactivity, enabling further functionalization (e.g., nucleophilic substitution), while the 3-methylphenyl substituent contributes steric bulk and modulates electronic properties.

For instance, 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole was synthesized via condensation of 1,3-dichloroacetone with thioacetamide, followed by nitration. Similar methodologies, adjusted for substituent introduction, likely apply to the target compound.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKKLPBRPGKNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392770 | |

| Record name | 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41963-17-1 | |

| Record name | 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole typically involves the following steps:

Thiazole Synthesis: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halide.

Chloromethylation: The chloromethyl group is introduced using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.

Substitution Reaction: The 3-methylphenyl group is introduced through a substitution reaction involving a suitable precursor and a methylating agent.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or phenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole ring, which can have applications in different fields.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives, including 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole, exhibit significant anticonvulsant properties. Studies have shown that compounds with similar structures can protect against seizures in various models. For instance, derivatives containing electron-withdrawing groups like chlorine have demonstrated enhanced anticonvulsant activity due to their influence on the compound's electronic properties .

Anticancer Potential

The antiproliferative activity of thiazole derivatives has been evaluated against several cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The presence of electronegative substituents such as chlorine is crucial for enhancing anticancer activity. Compounds derived from thiazoles have shown promising results in inhibiting cancer cell growth and inducing apoptosis .

Synthesis of Derivatives

The synthesis of this compound involves several methodologies, primarily through the reaction of thiourea with halogenated carbonyl compounds under various conditions. The versatility of thiazole chemistry allows for the modification of side chains to enhance biological activity or selectivity against specific targets .

Antibacterial Properties

Thiazole derivatives have been tested for antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The introduction of chloromethyl groups has been linked to increased antibacterial efficacy, making these compounds suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory potential of thiazole-based compounds. The structural modifications in thiazoles can lead to significant reductions in pro-inflammatory cytokines, suggesting their usefulness in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Analysis

The SAR studies indicate that the position and nature of substituents on the thiazole ring significantly influence the biological activity of these compounds. For instance:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | 4 | Enhances anticonvulsant and anticancer activity |

| Methyl | 3 | Improves solubility and bioavailability |

| Fluorine | 4 | Increases antibacterial properties |

These insights guide further modifications to enhance therapeutic efficacy while minimizing side effects.

Clinical Trials

Several thiazole derivatives are currently undergoing clinical trials for their potential use as anticonvulsants and anticancer agents. The outcomes of these trials will provide critical data on their safety profiles and effectiveness in humans.

Patent Applications

Numerous patents have been filed concerning the synthesis and application of thiazole derivatives, indicating a strong interest in their commercial viability as pharmaceutical agents .

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

- Isomeric Chloromethyl Derivatives : Four isomeric chloromethyl-1,3-thiazoles with protected aldehyde groups were synthesized (e.g., 2-(1,3-dioxolan-2-yl)-5-(chloromethyl)-1,3-thiazole). These isomers differ in chloromethyl and substituent positions, altering reactivity and physical properties. For example, steric hindrance from the 3-methylphenyl group in the target compound may reduce nucleophilic substitution rates compared to less hindered isomers.

- Halogen vs. Conversely, the methyl group in the target compound offers electron-donating effects, which could stabilize the thiazole ring against oxidation.

Physicochemical Properties

- Melting Points and Solubility : Halogenated analogs (e.g., EMAC2070 with 4-chlorophenyl) decompose at higher temperatures (235°C) compared to alkyl-substituted thiazoles due to increased molecular symmetry and intermolecular halogen bonding. The target compound’s 3-methylphenyl group likely lowers its melting point and improves organic solubility.

- Lipophilicity : Compounds like 4-(chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride exhibit higher logP values due to extended alkyl chains, whereas the target compound’s compact 3-methylphenyl group balances lipophilicity and solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles, as a class of heterocyclic compounds, exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide an in-depth analysis of the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Chemical Formula : C₉H₈ClN₃S

- Molecular Weight : 213.69 g/mol

The presence of the chloromethyl and methylphenyl groups contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, a related compound demonstrated potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC₅₀ values of 5.73 µM and 12.15 µM, respectively . The mechanism of action involved the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. This suggests that compounds like this compound may share similar mechanisms and warrant further investigation.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.73 | VEGFR-2 Inhibition |

| This compound | MDA-MB-231 | 12.15 | VEGFR-2 Inhibition |

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been extensively documented. For example, compounds with similar structures have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Chromobacterium violaceum . The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and overall bioactivity of these compounds.

Anti-inflammatory Activity

Thiazoles have also been investigated for their anti-inflammatory properties. A study reported that certain thiazole derivatives exhibited neuroprotective effects and reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in cellular models . These findings suggest that this compound could possess similar anti-inflammatory effects.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between thiazole derivatives and their biological targets. For instance, computational studies indicated that these compounds exhibit strong binding affinities toward VEGFR-2 proteins, which is critical for their anticancer activity . Such insights are essential for understanding how structural modifications can enhance biological activity.

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazole derivatives:

- Antitumor Activity : A series of thiazole analogues were synthesized and evaluated for their antiproliferative effects against cancer cell lines. The most potent compounds induced cell cycle arrest and apoptosis in cancer cells .

- Urease Inhibition : Thiazole derivatives have also been explored as urease inhibitors with promising results indicating potential applications in treating urease-related disorders .

Q & A

Q. What are the standard synthetic routes for 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via the Hantzsch thiazole condensation. A common method involves reacting a substituted thiosemicarbazide (e.g., 2-(3-methylphenyl)thiosemicarbazide) with a chlorinated α-halo ketone (e.g., 1-chloro-2-propanone) under reflux in ethanol or methanol. Catalysts such as acetic acid or trifluoroacetic acid are used to accelerate cyclization. Reaction temperature (70–80°C) and solvent polarity significantly influence yield, with ethanol providing higher purity compared to DMF due to reduced side reactions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How is the compound characterized to confirm its structural identity and purity?

Key characterization methods include:

- Melting Point Analysis : Compare experimental values (e.g., 67–69°C) with literature data .

- Spectroscopy :

- FT-IR : Confirm C-Cl (650–750 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) stretches .

- NMR : H NMR (400 MHz, CDCl₃) should show resonances for the chloromethyl group (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). C NMR will display signals for the thiazole carbons (C-2: ~165 ppm; C-4: ~35 ppm for CH₂Cl) .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What solvents and catalysts are optimal for its stability during storage and reactions?

The compound is moisture-sensitive due to the chloromethyl group. Store in anhydrous DCM or THF under inert gas (N₂/Ar) at –20°C. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Catalytic amounts of molecular sieves (3Å) can mitigate moisture-induced degradation during reactions .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) is used to model interactions between the thiazole core and biological targets (e.g., bacterial enzymes). Key steps:

- Protein Preparation : Retrieve target structures (e.g., PDB ID 1JIJ for E. coli dihydrofolate reductase) and optimize hydrogen bonding networks.

- Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., using AM1-BCC).

- Docking Parameters : Grid box centered on the active site (20ų), exhaustiveness = 50. Analyze binding poses for hydrogen bonds (e.g., thiazole N with Ser49) and hydrophobic interactions (chloromethyl group with Leu28). Validation via RMSD clustering (<2.0 Å) ensures pose consistency .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

Discrepancies in MIC values may arise from:

- Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) and clinical isolates.

- Assay Conditions : Use broth microdilution (CLSI guidelines) with consistent inoculum size (5×10⁵ CFU/mL) and incubation time (18–24 h).

- Synergistic Effects : Combine with efflux pump inhibitors (e.g., PAβN) to differentiate intrinsic activity from resistance mechanisms. Data normalization to positive controls (e.g., ciprofloxacin) reduces inter-lab variability .

Q. How does the chloromethyl group influence regioselectivity in further functionalization reactions?

The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution. For example:

- SN2 Reactions : React with NaN₃ in DMF to yield azide derivatives (→ click chemistry precursors).

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) at the thiazole C-5 position requires protection of the chloromethyl group (e.g., Boc) to prevent side reactions. Steric effects from the 3-methylphenyl group favor substitution at C-4 over C-2 .

Q. What crystallographic techniques elucidate its solid-state structure and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing Motifs : C-H···Cl hydrogen bonds (2.9–3.2 Å) and π-π stacking (3.8 Å between thiazole and aryl rings).

- Torsional Angles : Near-planar arrangement of the thiazole and 3-methylphenyl groups (dihedral angle <10°), stabilizing conjugation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor <0.05) ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.